Ivabradine D6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

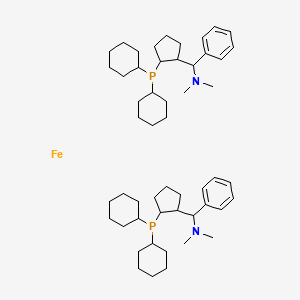

Ivabradine D6 Hydrochloride is a deuterium-labeled version of Ivabradine Hydrochloride. Ivabradine is a novel heart rate-lowering agent used primarily for the treatment of chronic heart failure and stable angina pectoris. It works by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or vascular tone .

Métodos De Preparación

The synthesis of Ivabradine D6 Hydrochloride involves the incorporation of deuterium atoms into the Ivabradine molecule. This process typically includes the following steps:

Deuterium Exchange Reaction: Deuterium atoms are introduced into the Ivabradine molecule through a deuterium exchange reaction. This involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions.

Hydrochloride Formation: The deuterated Ivabradine is then reacted with hydrochloric acid to form this compound.

Industrial production methods for this compound are similar to those used for Ivabradine Hydrochloride, with additional steps to incorporate deuterium atoms.

Análisis De Reacciones Químicas

Ivabradine D6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Ivabradine can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of Ivabradine.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of Ivabradine.

Substitution: Ivabradine can undergo substitution reactions where functional groups are replaced with other groups.

Aplicaciones Científicas De Investigación

Ivabradine D6 Hydrochloride is used extensively in scientific research due to its unique properties:

Chemistry: It serves as a reference compound in analytical chemistry for studying the pharmacokinetics and metabolism of Ivabradine.

Biology: It is used in biological studies to investigate the effects of heart rate reduction on various physiological processes.

Medicine: this compound is employed in clinical research to understand its therapeutic potential and safety profile in treating heart-related conditions.

Industry: It is used in the pharmaceutical industry for the development of new heart rate-lowering drugs

Mecanismo De Acción

Ivabradine D6 Hydrochloride exerts its effects by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node. This inhibition slows down the diastolic depolarization slope of sinoatrial node cells, leading to a reduction in heart rate. The molecular target of Ivabradine is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the If current .

Comparación Con Compuestos Similares

Ivabradine D6 Hydrochloride is unique compared to other heart rate-lowering agents due to its selective action on the If current without affecting myocardial contractility or vascular tone. Similar compounds include:

Beta-blockers: These drugs reduce heart rate by blocking beta-adrenergic receptors but can have negative inotropic effects.

Calcium channel blockers: These agents lower heart rate by inhibiting calcium influx but can also affect vascular tone and myocardial contractility.

Digoxin: This drug reduces heart rate by increasing vagal tone but has a narrow therapeutic window and potential for toxicity

This compound offers a more favorable side effect profile due to its selective action on the If current, making it a valuable tool in both research and clinical settings.

Propiedades

Fórmula molecular |

C27H37ClN2O5 |

|---|---|

Peso molecular |

511.1 g/mol |

Nombre IUPAC |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-bis(trideuteriomethoxy)-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i2D3,3D3; |

Clave InChI |

HLUKNZUABFFNQS-SNBVEVFOSA-N |

SMILES isomérico |

[2H]C([2H])([2H])OC1=C(C=C2CC(=O)N(CCC2=C1)CCCN(C)C[C@H]3CC4=CC(=C(C=C34)OC)OC)OC([2H])([2H])[2H].Cl |

SMILES canónico |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12433925.png)

![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)

![N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide](/img/structure/B12433952.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)

![N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)